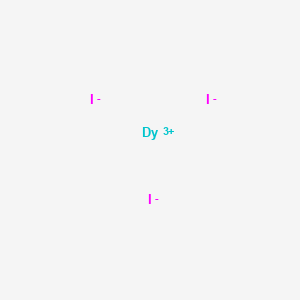

三碘化镝

描述

Dysprosium triiodide (DyI3) is a compound that has been studied for its interesting molecular and electronic structure. It has been determined to be planar in its monomeric form, with an equilibrium bond length of 2.808(9) Å. However, in matrix-isolation experiments, the molecule can form complexes that cause pyramidalization of the planar monomeric molecules. The dimer form, Dy2I6, has a geometry that depends on the occupation of the partially filled 4f orbitals. Trends in the electronic and molecular structures of dysprosium trihalides have been observed and discussed, indicating the complexity and versatility of dysprosium compounds .

Synthesis Analysis

Dysprosium triiodide and related dysprosium compounds have been synthesized through various methods. For instance, dinuclear dysprosium complexes have been synthesized with the Dy(III) ions bridged by neutral bipyrimidine ligands, leading to distinct slow relaxation behaviors in their magnetic properties . Additionally, dysprosium(III) compounds have been assembled using a versatile ligand incorporating salicylic hydrazide and 8-hydroxyquinolin units, resulting in a variety of topological structures . These synthesis methods highlight the ability to tailor dysprosium compounds for specific structural and functional properties.

Molecular Structure Analysis

The molecular structure of dysprosium compounds can vary significantly. For example, dysprosium complexes have been found to crystallize in different crystal systems, such as monoclinic and triclinic, with variations in lattice solvent molecules . The coordination environment of dysprosium ions can also differ, as seen in a nine-coordinated dysprosium(III) compound with a slightly distorted tricapped trigonal prism geometry . These structural variations can have profound effects on the properties of the compounds.

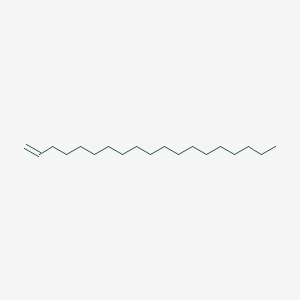

Chemical Reactions Analysis

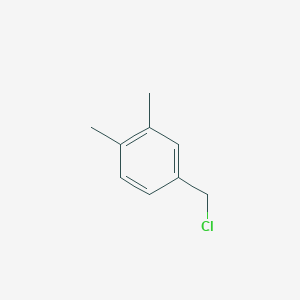

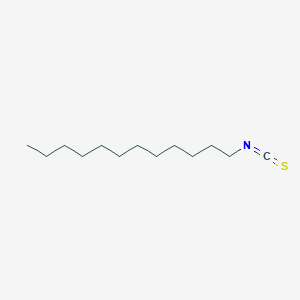

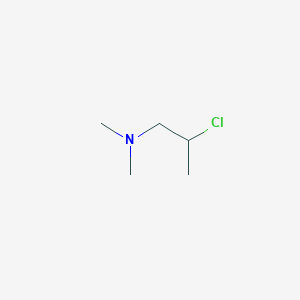

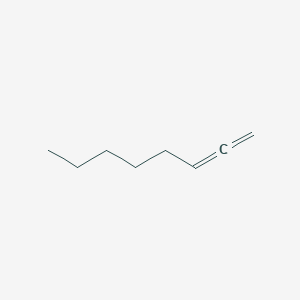

Dysprosium compounds participate in various chemical reactions. Dysprosium diiodide, in combination with dichloromethane, has been used as an effective methylene transfer reagent for cyclopropanation reactions of alkenes . This showcases the utility of dysprosium compounds in synthetic organic chemistry. Furthermore, the reactivity of dysprosium complexes can be influenced by their molecular structure, as seen in the different magnetic properties of dysprosium cubanes dictated by the M-O-M angles of their core .

Physical and Chemical Properties Analysis

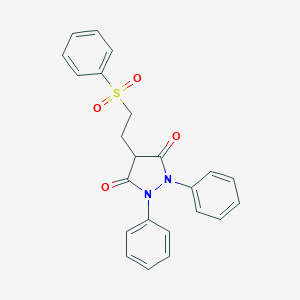

The physical and chemical properties of dysprosium compounds are closely related to their molecular structures. Dysprosium complexes exhibit significant slow relaxation of magnetization, which is a key feature of single-molecule magnets (SMMs) . The magnetic properties can be tuned by adjusting the molecular structure, as demonstrated by the different relaxation behaviors observed in various dysprosium complexes. Additionally, dysprosium ions have been used in organic electroluminescence (OEL) devices, emitting white light due to specific electronic transitions within the Dy(III) ion . The photophysical properties of dysprosium(III) ions in solution have also been extensively studied, revealing the emitting state and the intraconfigurational 4f-4f transitions .

科学研究应用

染料敏化太阳能电池

三碘化镝用于合成用于染料敏化太阳能电池 (DSSC) 的双阳离子碘化物材料。 DSSC 由吸附在纳米晶体 TiO2 的介孔膜上的光敏染料作为光电极、含有三碘化物/碘化物氧化还原对的电解质以及铂化的反电极组成 . PBDMIDI 的双阳离子盐获得了 7.96% 的最佳电池性能 .

发光单分子磁体

三碘化镝用于合成发光单分子磁体 (SMM)。 SMM 可以使用具有先进有机配体或金属配体的镧系元素(III)配合物获得 . 三碘化镝配合物表现出与 f-f 电子跃迁相关的黄色室温光致发光 .

轮烷状三碘化镝(III)单分子磁体

已经开发了一系列具有六方双锥体 (伪-D6h 对称性) 局部配位几何形状、可调空气稳定性和有效磁化反转能垒 (Ueff) 的轮烷状三碘化镝(III)配合物 .

作用机制

Target of Action

Dysprosium triiodide (DyI3) is a binary inorganic compound of dysprosium and iodine . It is primarily used in gas discharge lamps to generate white light . The primary target of dysprosium triiodide is the gas discharge process in these lamps .

Mode of Action

Dysprosium triiodide interacts with its target through its physical and chemical properties. It is a hygroscopic yellow-green flaky solid that is soluble in water . The compound has a trigonal crystal structure of the bismuth (III) iodide type with the space group R3 . When used in gas discharge lamps, it contributes to the generation of white light .

Biochemical Pathways

It plays a crucial role in the physical process of light generation in gas discharge lamps .

Pharmacokinetics

Its solubility in water suggests that it could be distributed in aqueous environments .

Result of Action

The primary result of dysprosium triiodide’s action is the generation of white light in gas discharge lamps . This is a physical process rather than a biological one, and it results from the compound’s specific physical and chemical properties .

Action Environment

The efficacy and stability of dysprosium triiodide can be influenced by environmental factors such as temperature and humidity. For instance, its hygroscopic nature means that it can absorb moisture from the air, which could potentially affect its stability . Furthermore, its efficacy in generating light in gas discharge lamps could be influenced by factors such as the pressure and temperature of the gas in the lamp .

未来方向

属性

IUPAC Name |

dysprosium(3+);triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.3HI/h;3*1H/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZQFCZYXPRKMTP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[I-].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyI3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935055 | |

| Record name | Dysprosium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.213 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15474-63-2 | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15474-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium iodide (DyI3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium triiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular structure of dysprosium triiodide and how does it behave in different environments?

A1: Dysprosium triiodide (DyI3) exists primarily as a planar molecule in its free monomeric form, with a Dy-I bond length of 2.808(9) Å determined through computational and gas-phase electron diffraction studies []. Interestingly, matrix-isolation experiments revealed that DyI3 forms complexes within the matrix, causing a distortion from its planar geometry to a pyramidal structure []. This highlights the potential impact of the surrounding environment on the molecule's shape.

Q2: Does dysprosium triiodide exist in other forms besides the monomer?

A2: Yes, dysprosium triiodide can also exist as a dimer, Dy2I6. Research suggests that the specific geometry of the dimer is influenced by the arrangement of electrons within the partially filled 4f orbitals of the dysprosium atom [].

Q3: What are the thermodynamic properties associated with the vaporization of dysprosium triiodide?

A3: High-temperature mass spectrometric investigations revealed valuable information regarding the evaporation properties of DyI3 []. The enthalpy of sublimation for monomeric DyI3 is 292 ± 12 kJ/mol, while the dimer (Dy2I6) exhibits a higher enthalpy of sublimation at 365 ± 16 kJ/mol []. This difference highlights the stronger intermolecular forces present in the dimeric form.

Q4: Has dysprosium triiodide shown any potential for practical applications?

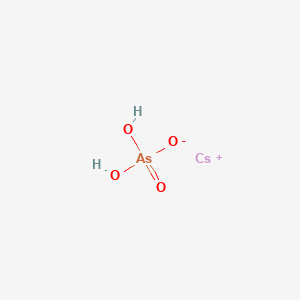

A4: While not directly addressed in the provided research, dysprosium triiodide has been explored in the context of high-intensity discharge lamps. Research on dysprosium-thallium-sodium-cesium iodide arc lamps revealed that the interaction between liquid DyI3 and the quartz tube used in the lamp construction can significantly impact the lamp's lumen maintenance []. This highlights the importance of material compatibility in applications involving this compound.

Q5: Are there any computational studies on dysprosium triiodide and what insights do they offer?

A5: Yes, computational methods have been employed to investigate the molecular and electronic structure of DyI3 []. These studies contribute to our understanding of its bonding characteristics, geometry, and potential reactivity. They also provide a basis for predicting properties and behavior under various conditions, which can guide further experimental research.

Q6: What analytical techniques are typically used to study dysprosium triiodide?

A6: Several analytical techniques have proven valuable in characterizing and studying DyI3. Gas-phase electron diffraction helps determine the molecule's structure and bond lengths []. Vibrational spectroscopy, including both infrared and Raman spectroscopy, provides insights into the molecule's vibrations and its interactions within different environments like matrices []. High-temperature mass spectrometry is crucial for studying its thermodynamic properties during vaporization [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)